Oncology and cancer research.
JI-101 is a novel, highly selective angiogenesis inhibitor that targets three critical kinases: VEGFR2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and EphB4 (Ephrin B4). Angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis. By inhibiting these kinases, JI-101 disrupts the signaling pathways involved in angiogenesis, thereby suppressing tumor vascularization.
Head and neck oncology.
Urea, N-(1-((2-amino-4-pyridinyl)methyl)-1H-indol-4-yl)-N'-(5-bromo-2-methoxyphenyl)-, also known as JI-101 or CGI-1842, is a small molecule inhibitor of angiogenesis []. Angiogenesis is the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting angiogenesis, JI-101 has been investigated as a potential therapeutic agent for cancer [].
JI-101 possesses a unique structure combining several functional groups:
The combination of these functional groups likely contributes to the specific binding properties and biological activity of JI-101.
Data on the specific physical and chemical properties of JI-101, such as melting point, boiling point, and solubility, is limited due to the compound likely being under development.
JI-101 acts as an inhibitor of vascular endothelial growth factor (VEGF) signaling, a key pathway promoting angiogenesis []. VEGF binds to its receptors on endothelial cells, stimulating their proliferation and migration, which are crucial for new blood vessel formation. JI-101 is believed to interfere with this process, potentially by competing with VEGF for binding to its receptors or by disrupting downstream signaling pathways []. However, the exact mechanism requires further investigation.